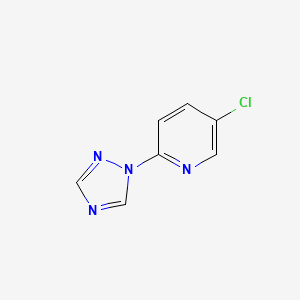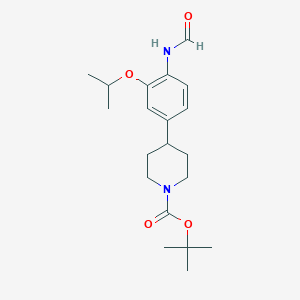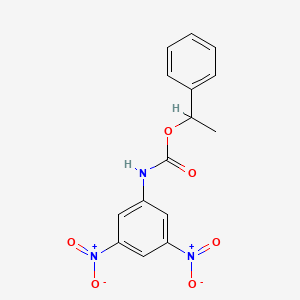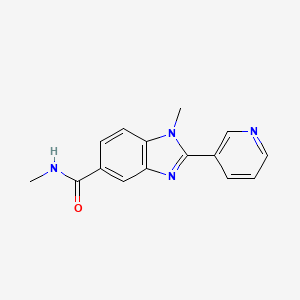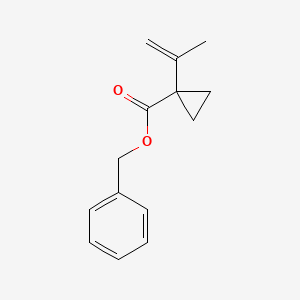
Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate is an organic compound with a unique structure that combines a benzyl group, a cyclopropane ring, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with a cyclopropane carboxylic acid derivative under esterification conditions. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylic acid or benzyl aldehyde.
Reduction: Benzyl 1-prop-1-en-2-ylcyclopropane-1-methanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target sites .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl acetate: Similar ester structure but lacks the cyclopropane ring.
Cyclopropylmethyl acetate: Contains a cyclopropane ring but lacks the benzyl group.
Benzyl propionate: Similar ester structure with a different alkyl chain.
Uniqueness
Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate is unique due to the combination of its benzyl group, cyclopropane ring, and ester functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-11(2)14(8-9-14)13(15)16-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 |
Clave InChI |
RHLFDMNUJRXFOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one](/img/structure/B13873819.png)

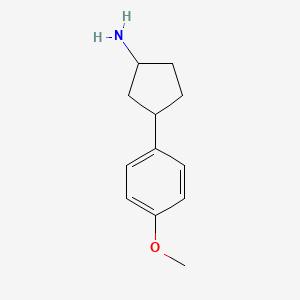

![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)
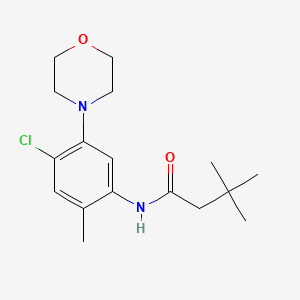

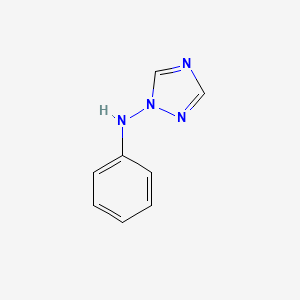
![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
